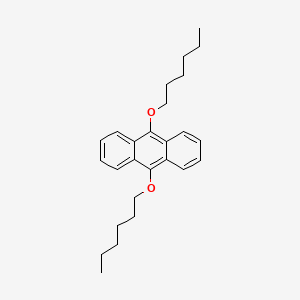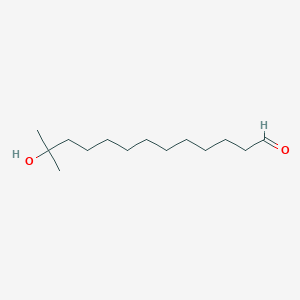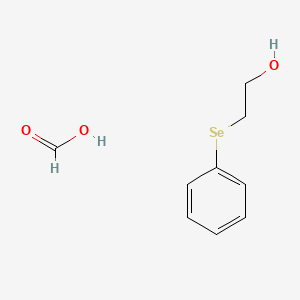
Formic acid--2-(phenylselanyl)ethan-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid;2-phenylselanylethanol is a compound that combines the properties of formic acid and 2-phenylselanylethanolIt is a colorless, corrosive liquid with a pungent odor and is completely miscible with water and many polar solvents . 2-phenylselanylethanol is an organoselenium compound that contains a phenyl group attached to a selenium atom, which is further connected to an ethanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2-phenylselanylethanol typically involves the reaction of 2-phenylselanylethanol with formic acid under controlled conditions. One common method is the esterification reaction, where 2-phenylselanylethanol reacts with formic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of formic acid;2-phenylselanylethanol may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Formic acid;2-phenylselanylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenium oxide derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Selenium oxides and corresponding carboxylic acids.
Reduction: Reduced selenium compounds and alcohols.
Substitution: Various substituted phenylselanyl derivatives.
Aplicaciones Científicas De Investigación
Formic acid;2-phenylselanylethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of formic acid;2-phenylselanylethanol involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress pathways. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Formic acid: The simplest carboxylic acid with similar acidic properties.
2-phenylethanol: An alcohol with a phenyl group, lacking the selenium atom.
Selenomethionine: An organoselenium compound with a different functional group.
Uniqueness
Formic acid;2-phenylselanylethanol is unique due to the presence of both formic acid and selenium functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
91228-21-6 |
|---|---|
Fórmula molecular |
C9H12O3Se |
Peso molecular |
247.16 g/mol |
Nombre IUPAC |
formic acid;2-phenylselanylethanol |
InChI |
InChI=1S/C8H10OSe.CH2O2/c9-6-7-10-8-4-2-1-3-5-8;2-1-3/h1-5,9H,6-7H2;1H,(H,2,3) |
Clave InChI |
ONHZQMBIBIQNOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]CCO.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


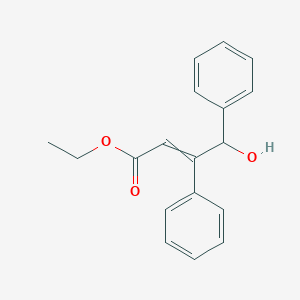
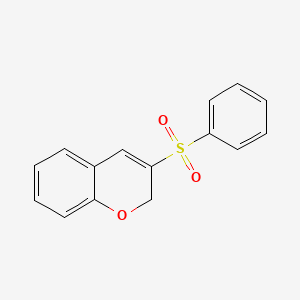
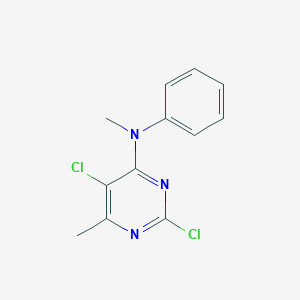
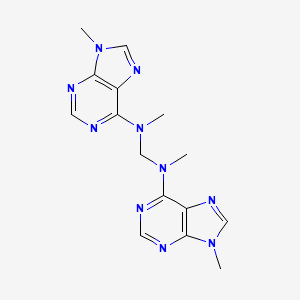
![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)
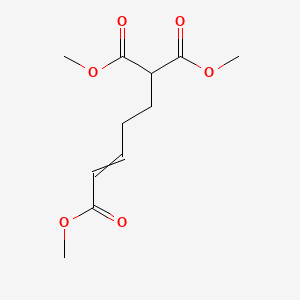
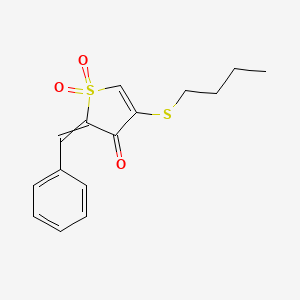
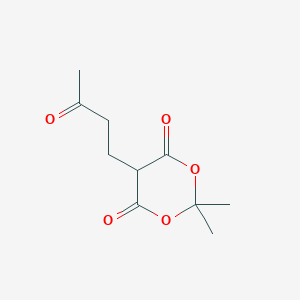
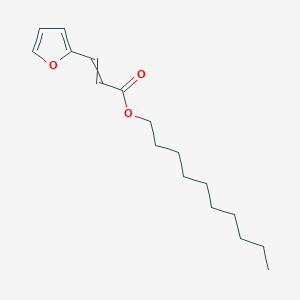
![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
